CL264
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Overview
Description
CL264 is a novel 9-benzyl-8-hydroxyadenine derivative that acts as a specific agonist for Toll-like receptor 7 (TLR7). This compound is primarily used in research to study innate immune signaling pathways. It does not stimulate Toll-like receptor 8, making it highly selective for Toll-like receptor 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
CL264 is synthesized through a series of chemical reactions involving adenine derivativesThe final product is a 9-benzyl-8-hydroxyadenine derivative containing a glycine on the benzyl group (in para position) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically prepared in research laboratories using standard organic synthesis techniques. The compound is provided as a lyophilized powder and can be dissolved in water or dimethyl sulfoxide (DMSO) for use in experiments .
Chemical Reactions Analysis
Types of Reactions
CL264 primarily undergoes reactions typical of adenine derivatives, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the adenine ring .
Scientific Research Applications
CL264 has a wide range of applications in scientific research, including:
Immunology: Used to study innate immune signaling pathways by activating Toll-like receptor 7.
Cancer Research: Investigated for its potential role in cancer therapy by modulating immune responses.
Infectious Diseases: Studied for its ability to induce antiviral responses, particularly against hepatitis C virus.
Vaccine Development: Used as a molecular adjuvant in DNA vaccines to enhance immune responses.
Mechanism of Action
CL264 exerts its effects by specifically binding to and activating Toll-like receptor 7. This activation leads to the induction of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the secretion of interferon-alpha (IFN-α). These signaling pathways play crucial roles in the antiviral immune response and the modulation of immune cell activity .
Comparison with Similar Compounds
Similar Compounds
CL-087 (SM360320): Another Toll-like receptor 7 agonist with similar properties to CL264.
Imiquimod: A well-known Toll-like receptor 7 agonist used in clinical settings.
Gardiquimod: A synthetic Toll-like receptor 7 agonist used in research
Uniqueness
This compound is unique due to its high specificity for Toll-like receptor 7 and its ability to activate NF-κB and IFN-α pathways at lower concentrations compared to other agonists like imiquimod. This makes it a valuable tool for studying Toll-like receptor 7-mediated immune responses in both human and mouse models .
Properties
IUPAC Name |
2-[[4-[[6-amino-2-(butylamino)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4/c1-2-3-8-21-18-24-15(20)14-16(25-18)26(19(30)23-14)10-11-4-6-12(7-5-11)17(29)22-9-13(27)28/h4-7H,2-3,8-10H2,1H3,(H,22,29)(H,23,30)(H,27,28)(H3,20,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWQQWEBUICHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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